An In-Depth Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-13C-1
An In-Depth Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-13C-1
This technical guide provides a comprehensive overview of the basic properties, analytical methodologies, and biological significance of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource for understanding and utilizing this isotopically labeled monosaccharide.
Core Properties
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is the 13C-labeled form of D-Erythrose, an aldotetrose sugar. The isotopic label at the C-1 position makes it a valuable tool for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] While specific experimental data for the labeled compound is limited, the properties of its unlabeled counterpart, D-Erythrose, provide a strong foundation for its characteristics.
Table 1: Basic Properties of (2S,3R)-2,3,4-Trihydroxybutanal and its Unlabeled Analog
| Property | (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 | (2S,3R)-2,3,4-Trihydroxybutanal (D-Erythrose) |
| CAS Number | 478506-49-9 | 583-50-6 |
| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄ |
| Molecular Weight | 121.10 g/mol | 120.10 g/mol |
| Appearance | Not specified, likely a syrup or solid | Syrup or crystalline solid |
| Solubility | Expected to be soluble in water | Soluble in water |
Biological Significance: Role in the Pentose (B10789219) Phosphate (B84403) Pathway
The phosphorylated form of D-Erythrose, Erythrose 4-phosphate, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[2][3] This metabolic pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide biosynthesis.[2][3]
Erythrose 4-phosphate, along with xylulose 5-phosphate, serves as a substrate for the enzyme transaldolase. This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone unit from sedoheptulose (B1238255) 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose (B13574) 6-phosphate. Conversely, transketolase transfers a two-carbon unit from a ketose to an aldose, and in one of its reactions, it utilizes erythrose 4-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate.[4][5][6]
Below is a diagram illustrating the central role of Erythrose 4-phosphate in the non-oxidative pentose phosphate pathway.
Caption: Role of Erythrose 4-phosphate in the Pentose Phosphate Pathway.
Experimental Protocols
Synthesis
The synthesis of 13C-labeled monosaccharides can be achieved through both chemical and enzymatic methods.[7][8]
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Chemical Synthesis: This often involves the use of a 13C-labeled precursor, such as ¹³C-cyanide or ¹³C-formaldehyde, which is incorporated into the carbohydrate backbone through a series of chemical reactions.
-
Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of the desired labeled sugar from 13C-labeled substrates. For example, aldolases can be used to form carbon-carbon bonds in a stereospecific manner.
-
Biosynthetic Methods: Microorganisms or plant systems can be cultured in media containing 13C-labeled substrates like 13C-glucose to produce a variety of 13C-labeled metabolites, including sugars.[8]
Analytical Methods
The analysis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 and its metabolites typically involves chromatographic separation followed by detection using mass spectrometry or NMR spectroscopy.
3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation and quantification of polar metabolites like sugar phosphates from complex biological samples.[9][10]
-
Sample Preparation: Biological samples (e.g., cell extracts, blood spots) are typically deproteinized, and the metabolites are extracted.[9][11]
-
Chromatography: Reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) is commonly used to separate the highly polar sugar phosphates.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of sugar phosphates. Multiple reaction monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for quantification.[9][10][11][12]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information. The presence of the 13C label allows for a variety of advanced NMR experiments.
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as D₂O.
-
1D ¹H and ¹³C NMR: These experiments provide basic information about the chemical environment of the protons and carbons in the molecule.
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2D Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These experiments are used to establish correlations between directly bonded or long-range coupled ¹H and ¹³C nuclei, aiding in the complete assignment of the NMR signals.
The following diagram outlines a general workflow for the analysis of 13C-labeled metabolites.
Caption: General workflow for the analysis of 13C-labeled metabolites.
Conclusion
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a valuable research tool for studying carbohydrate metabolism, particularly the pentose phosphate pathway. Its use in conjunction with modern analytical techniques such as mass spectrometry and NMR spectroscopy can provide significant insights into metabolic fluxes and enzyme kinetics. While specific experimental protocols for this labeled compound are not widely published, established methods for related compounds provide a solid basis for its application in metabolic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. | Semantic Scholar [semanticscholar.org]
